Executive Summary & Physiochemical Profile
Executive Summary & Physiochemical Profile
Technical Monograph: 4-Iodo-2,5-dimethoxybenzaldehyde
CAS Number: 90064-47-4
Molecular Formula:
4-Iodo-2,5-dimethoxybenzaldehyde is a critical halogenated aromatic building block, primarily utilized as the regioselective precursor for the "2C-X" and "DOx" families of phenethylamine ligands. Its structural significance lies in the 4-position iodine atom, which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or as a stable halogen moiety in high-affinity serotonergic radioligands.
Physiochemical Data Table
| Property | Value | Technical Note |
| CAS Number | 90064-47-4 | Often confused with positional isomers. Verify via NMR. |
| Appearance | Pale yellow needles/powder | Darkens upon light exposure (photolabile C-I bond). |
| Melting Point | 136–137 °C | High-purity reference [1]. Commercial samples often test lower (109–112 °C) due to isomer impurities. |
| Solubility | DCM, | Sparingly soluble in cold water. |
| Stability | Air-stable, Light-sensitive | Store under inert atmosphere at 2–8 °C. |
Synthetic Architecture: The Regioselectivity Challenge
Synthesizing this compound presents a classic problem in electrophilic aromatic substitution (EAS). Direct iodination of 2,5-dimethoxybenzaldehyde is mechanistically unfavorable because the aldehyde group (-CHO) is strongly deactivating and meta-directing, while the methoxy groups are activating and ortho/para-directing. These conflicting electronic effects often lead to mixtures of 3-iodo and 6-iodo isomers rather than the desired 4-iodo product.
To guarantee regiochemical integrity, the Indirect Lithiation Route is the authoritative protocol for research-grade synthesis.
Protocol: The Lithiation-Formylation Pathway
This method bypasses the direct iodination of the deactivated aldehyde ring by installing the iodine atoms first, then selectively converting one iodine to an aldehyde.
Step 1: Synthesis of 2,5-Diiodo-1,4-dimethoxybenzene
-
Reagents: 1,4-Dimethoxybenzene, Iodine Monochloride (ICl), Glacial Acetic Acid.
-
Mechanism: ICl acts as a potent source of iodonium ions (
). The symmetric 1,4-dimethoxybenzene directs iodination exclusively to the 2 and 5 positions. -
Procedure: Dissolve 1,4-dimethoxybenzene in acetic acid. Add ICl slowly. Heat to reflux (~2h). The product precipitates as a steel-gray solid. Recrystallize from acetonitrile to yield white needles (MP: 167–168 °C).
Step 2: Mono-formylation via Lithium-Halogen Exchange
-
Reagents: 2,5-Diiodo-1,4-dimethoxybenzene,
-Butyllithium ( -BuLi), N-Methylformanilide (or DMF), Anhydrous Ether/THF. -
Critical Control: Temperature must be maintained at 0°C or lower to prevent di-lithiation.
-
Procedure:
-
Suspend the diiodo precursor in anhydrous ether under
. -
Add
-BuLi (1.1 eq) dropwise. The lithium selectively exchanges with one iodine atom. -
Stir for 10–15 min. The solution typically turns cloudy/white.
-
Add the formylating agent (N-methylformanilide) to quench the lithiated species.
-
Acidic hydrolysis (
) yields the crude aldehyde. -
Purification: Recrystallize from boiling 95% Ethanol.
-
Visualization: Synthetic Workflow
Caption: Figure 1. The high-fidelity lithiation-formylation route ensures 4-position regioselectivity, avoiding isomer mixtures common in direct iodination.
Functional Utility & Applications
Precursor to 5-HT2A Agonists (DOI/2C-I)
This aldehyde is the immediate precursor to 2C-I (2,5-dimethoxy-4-iodophenethylamine) and DOI (2,5-dimethoxy-4-iodoamphetamine). These compounds are vital tools in neuropharmacology for mapping serotonin receptor density.
-
Reaction: Henry Reaction (Nitroaldol)
Reduction. -
Note: The iodine atom is sensitive to catalytic hydrogenation (e.g.,
). Chemical reduction (e.g., or with catalyst) is required to preserve the halogen.
Radioligand Development (SPECT/PET)
The iodine moiety allows for isotopic substitution with
Palladium-Catalyzed Cross-Coupling
The C-I bond at the 4-position is highly reactive toward oxidative addition by Pd(0).
-
Suzuki Coupling: Reaction with aryl boronic acids yields biaryl scaffolds (e.g., 4-phenyl-2,5-dimethoxybenzaldehyde derivatives).
-
Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted phenethylamines (e.g., "2C-G" analogues).
Visualization: Downstream Pathways
Caption: Figure 2.[3] Divergent synthesis pathways utilizing the aldehyde functionality and the labile C-I bond.
Handling, Analytics & Regulatory Compliance
Analytical Validation
-
1H NMR (CDCl3): Distinctive singlets for methoxy groups (~3.8 ppm), aromatic protons (two singlets, para-positioned), and the aldehyde proton (~10.4 ppm).
-
IR Spectroscopy: Strong carbonyl stretch (
) at ~1680 .
Safety Protocol
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Precautions: Use a fume hood. Avoid contact with metal spatulas (potential for trace metal catalysis/contamination).
-
Storage: The compound is light sensitive . Store in amber glass vials under Argon at 4°C.
Regulatory Note
While 4-Iodo-2,5-dimethoxybenzaldehyde is not globally scheduled, it is a List I Chemical Precursor in some jurisdictions due to its direct utility in synthesizing Schedule I substances (2C-I, DOI). Researchers must verify local compliance (e.g., DEA Watch List in the US) before procurement.
References
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Synthesis & Properties: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Procedure #13, #67).
-
Commercial Data & CAS: BLD Pharm. (2025).[4] Product Datasheet: 4-Iodo-2,5-dimethoxybenzaldehyde (CAS 90064-47-4).[1][2]
-
Radioligand Application: Chambers, J. J., et al. (2001). Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide Receptors. Journal of Medicinal Chemistry.
-
Isomer Data (Comparison): Sigma-Aldrich. (2025). Safety Data Sheet: 3-Iodo-4,5-dimethoxybenzaldehyde.
